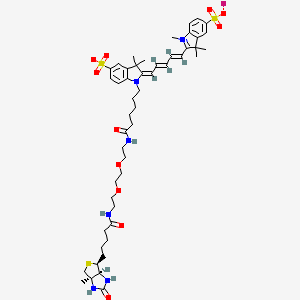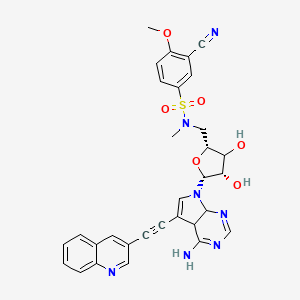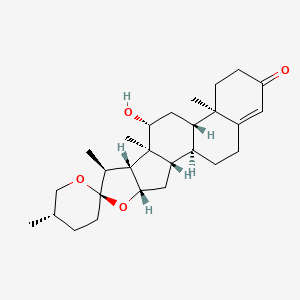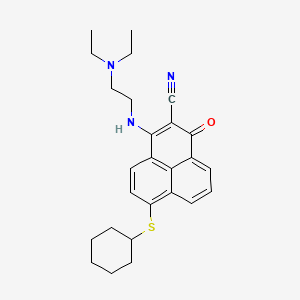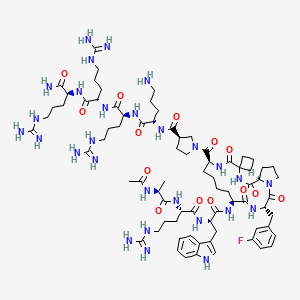
Menin-MLL inhibitor 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menin-MLL inhibitor 31 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those involving MLL gene translocations. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating MLL-rearranged leukemias .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 31 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This involves refining reaction conditions, such as temperature, pressure, and reaction time, as well as implementing purification techniques like crystallization and chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions: Menin-MLL inhibitor 31 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH, temperature, and solvent systems .
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential .
科学研究应用
Menin-MLL inhibitor 31 has a wide range of scientific research applications, including:
作用机制
Menin-MLL inhibitor 31 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also induces differentiation of leukemia cells, reducing their self-renewal capacity and promoting apoptosis .
相似化合物的比较
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in MLL-rearranged and NPM1-mutated leukemias.
KO-539 (Ziftomenib): A menin inhibitor in clinical trials showing potential in treating acute leukemias with specific genetic alterations.
DSP-5336: A novel menin-MLL interaction inhibitor with potent antitumor activity in preclinical models.
Uniqueness: Menin-MLL inhibitor 31 is unique due to its specific binding affinity and selectivity for the menin-MLL interaction, which results in effective disruption of oncogenic pathways in leukemia cells. Its distinct chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development and clinical evaluation .
属性
分子式 |
C77H119FN28O14 |
|---|---|
分子量 |
1679.9 g/mol |
IUPAC 名称 |
(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI 键 |
QHHOXGNGWIOSPN-DWBGUCGJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


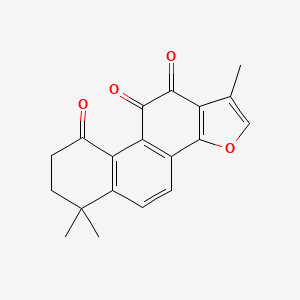
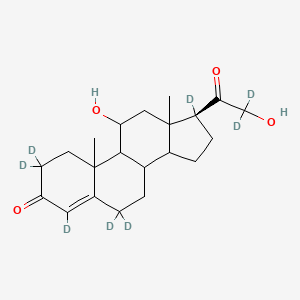
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
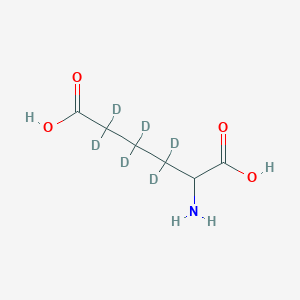
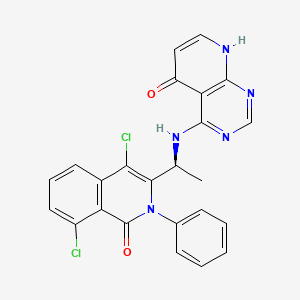
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
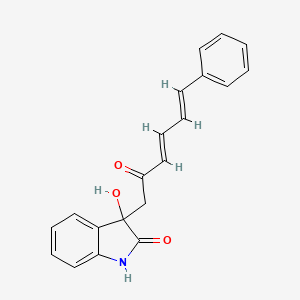
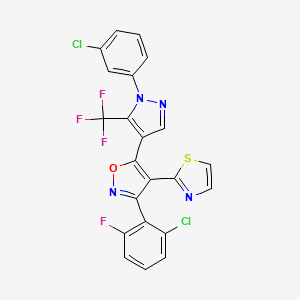
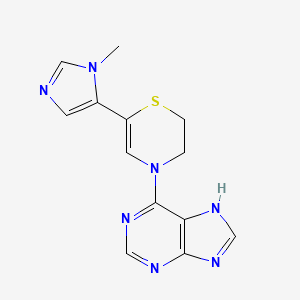
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
